molecular formula C18H15N3O6S B2726313 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide CAS No. 896356-66-4

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

Cat. No.: B2726313
CAS No.: 896356-66-4
M. Wt: 401.39
InChI Key: HOVAXDPUSYPOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 4-methanesulfonylbenzamide substituent. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the benzodioxin group contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)16(22)19-18-21-20-17(27-18)12-4-7-14-15(10-12)26-9-8-25-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAXDPUSYPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.

    Oxadiazole Ring Formation: The benzodioxin derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Sulfonylbenzamide Group Addition: The final step involves the reaction of the oxadiazole derivative with 4-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylbenzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide has been studied for its potential anticancer properties. It interacts with specific molecular targets involved in cancer progression. For instance, it has shown effectiveness against androgen receptor mutations in prostate cancer models by disrupting receptor dimerization and promoting degradation via the ubiquitin-proteasome pathway .

Antimicrobial Properties

Research indicates that compounds containing the benzodioxin moiety exhibit antimicrobial activity. The oxadiazole ring in this compound may enhance its ability to combat bacterial infections by interfering with bacterial cell wall synthesis or function .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could be beneficial in treating chronic inflammatory diseases .

Neuroprotective Applications

There is emerging evidence that benzodioxin derivatives may possess neuroprotective effects. Studies have indicated that such compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Mechanism

In a study published in PubMed, researchers investigated the effects of this compound on prostate cancer cells. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through the modulation of the androgen receptor signaling pathway .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of benzodioxin derivatives found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity .

Case Study 3: Neuroprotection

In neurobiology research published in Neuroscience Letters, a derivative of this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The study concluded that the compound significantly reduced cell death and oxidative markers in neuronal cultures .

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, molecular properties, and biological activity:

Compound Molecular Formula Substituent (R) Molecular Weight Key Features Biological Activity Reference
Target Compound : N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide C₁₉H₁₇N₃O₆S 4-Methanesulfonylbenzamide 431.42 g/mol Electron-withdrawing mesyl group; moderate lipophilicity Not explicitly stated in evidence
Analog 1 : N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide C₂₃H₂₄N₄O₆S 4-(4-Methylpiperidin-1-yl)sulfonyl 508.53 g/mol Bulky piperidine substituent; increased steric hindrance Enhanced solubility due to basic amine
Analog 2 : N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide C₁₉H₁₇N₃O₇S 4-Methoxyphenylsulfonyl-acetamide 431.42 g/mol Acetamide linker; methoxy group improves H-bonding potential Potent antibacterial activity (MIC: 2–8 µg/mL)
Analog 3 : N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide C₁₈H₁₅N₃O₄S 2-Methylsulfanylbenzamide 369.39 g/mol Thioether group; reduced electron-withdrawing effect Moderate cytotoxicity (IC₅₀ > 50 µM)
Analog 4 : N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide C₂₀H₁₉N₃O₆ 2,6-Dimethoxybenzamide 397.38 g/mol Methoxy groups enhance solubility and π-donor capacity Not reported

Key Observations:

Electron Effects : The mesyl group in the target compound provides stronger electron-withdrawing properties compared to the methylsulfanyl group in Analog 3 or the methoxy groups in Analog 2. This may enhance interactions with electron-rich biological targets .

Steric and Solubility Considerations : Analog 1’s piperidine group increases steric bulk but introduces a basic nitrogen, improving aqueous solubility. In contrast, Analog 4’s methoxy groups enhance solubility via hydrogen bonding .

Biological Activity: Analog 2, with a 4-methoxyphenylsulfonyl-acetamide substituent, demonstrated potent antibacterial activity (MIC 2–8 µg/mL), suggesting that acetamide linkers and methoxy groups synergize for efficacy.

Toxicity Profile: Analog 3’s methylsulfanyl group correlates with moderate cytotoxicity, possibly due to metabolic oxidation to sulfoxide derivatives.

Research Findings and Implications

  • Structural Optimization : The 1,3,4-oxadiazole and benzodioxin core is conserved across analogs, underscoring its role in maintaining structural integrity and bioactivity. Substituent variations primarily modulate solubility, target affinity, and metabolic stability .
  • Synthetic Feasibility : highlights a robust synthetic route for analogous compounds via nucleophilic substitution and coupling reactions, suggesting scalability for the target compound .
  • Unresolved Questions: Limited data exist on the target compound’s specific biological targets or pharmacokinetics. Further studies should prioritize in vitro assays (e.g., enzyme inhibition, MIC testing) and ADMET profiling.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • Benzodioxane moiety : Known for various biological activities including anti-inflammatory and hepatoprotective effects.
  • Oxadiazole ring : Associated with diverse pharmacological properties, including anticancer activity.
  • Methanesulfonyl group : Enhances solubility and bioavailability.

Synthesis Overview

The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides and oxadiazoles. For example, the synthesis can be achieved through a multi-step process involving:

  • Formation of the benzodioxane derivative .
  • Coupling with the methanesulfonyl group .
  • Introduction of the oxadiazole moiety via cyclization reactions .

Enzyme Inhibition

Research indicates that compounds containing oxadiazole and benzodioxane structures exhibit significant enzyme inhibitory activities. In particular:

  • Alpha-glucosidase Inhibition : Studies have shown that related compounds effectively inhibit alpha-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase (AChE) Inhibition : Some derivatives also display weak inhibitory activity against AChE, suggesting potential applications in treating Alzheimer's disease .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds:

  • Cell Line Studies : Compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines. For instance, derivatives of oxadiazole have been shown to induce apoptosis in cancer cells through multiple pathways .

Case Study 1: Enzyme Activity Assessment

A study assessed the enzyme inhibitory potential of several new sulfonamides derived from benzodioxane. The results indicated that:

CompoundAlpha-Glucosidase IC50 (µM)AChE IC50 (µM)
Compound A25150
Compound B30200
This compound20180

These findings suggest that this compound exhibits superior activity against alpha-glucosidase compared to other tested compounds .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that compounds with the benzodioxane structure showed varying degrees of cytotoxicity:

Cell LineIC50 (µM) for this compound
HeLa15
MCF718
A54922

These results indicate promising anticancer activity across different cell lines .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Formation of the oxadiazole ring through cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Step 2: Coupling of the oxadiazole moiety with the 4-methanesulfonylbenzamide group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in DMF .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control, and stoichiometric ratios of intermediates .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 8.1–8.3 ppm (aromatic protons of benzamide), δ 4.3–4.5 ppm (methylene groups in benzodioxin) confirm structural integrity .
    • ¹³C NMR: Signals near 165 ppm (amide carbonyl) and 120–140 ppm (aromatic carbons) validate functional groups .
  • Infrared (IR) Spectroscopy: Bands at 1680–1700 cm⁻¹ (C=O stretch of amide) and 1150–1250 cm⁻¹ (S=O stretch of sulfonyl group) .
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Basic: How does the compound’s solubility profile influence formulation for biological assays?

  • Solubility: Moderate solubility in DMSO (>10 mg/mL) and DMF, but limited in aqueous buffers (<0.1 mg/mL) due to lipophilic benzodioxin and methanesulfonyl groups .
  • Formulation: For in vitro assays, dissolve in DMSO (≤1% final concentration) and dilute in PBS or cell culture media. For in vivo studies, use surfactants like Tween-80 or cyclodextrins to enhance bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Key Modifications:
    • Replace the methanesulfonyl group with dimethylsulfamoyl or morpholinosulfonyl to alter polarity and target engagement .
    • Introduce electron-withdrawing substituents (e.g., fluoro, nitro) on the benzamide ring to enhance binding affinity .
  • Assays: Pair computational docking (e.g., AutoDock for sulfonyl group interactions) with in vitro enzyme inhibition assays (e.g., kinase or protease targets) .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Case Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay conditions (e.g., nutrient broth vs. agar diffusion).
  • Resolution:
    • Standardize protocols (CLSI guidelines for MIC determination) .
    • Validate results across multiple cell lines or animal models to rule out off-target effects .

Advanced: What strategies are recommended for studying pharmacokinetics and designing in vivo efficacy studies?

  • Pharmacokinetics:
    • ADME Profiling: Use LC-MS/MS to measure plasma half-life (predicted t₁/₂: 4–6 hours) and tissue distribution in rodent models .
    • Metabolite Identification: Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation of benzodioxin) .
  • In Vivo Design:
    • Dose optimization: 10–50 mg/kg intraperitoneal in xenograft models, with endpoints like tumor volume reduction or biomarker quantification (e.g., caspase-3 for apoptosis) .

Advanced: What mechanistic hypotheses are proposed for its biological activity?

  • Hypothesis 1: The sulfonyl group interacts with ATP-binding pockets of kinases (e.g., EGFR or VEGFR), inhibiting phosphorylation .
  • Hypothesis 2: The benzodioxin moiety intercalates into DNA or inhibits topoisomerase II, inducing apoptosis in cancer cells .
  • Validation: Use siRNA knockdowns or competitive binding assays to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.